2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole
Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole is a tetra-substituted imidazole derivative characterized by a 1-methyl group, 4,5-diphenyl substituents, and a 2-position sulfanyl (thioether) group linked to a 3,4-dichlorobenzyl moiety. This compound’s structural features confer unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The 3,4-dichlorobenzyl group enhances lipophilicity, while the sulfanyl group may participate in hydrogen bonding or redox interactions .
Key Physical Properties (Predicted):
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₄Cl₂N₂S* |
| Molecular Weight | ~515.5 g/mol |
| Density | 1.33 ± 0.1 g/cm³ |
| Boiling Point | 632.9 ± 65.0 °C |
| pKa | 0.79 ± 0.10 |
*Note: The exact molecular formula requires confirmation due to discrepancies in evidence (e.g., sulfanyl vs. sulfonyl derivatives in references).
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2S/c1-27-22(18-10-6-3-7-11-18)21(17-8-4-2-5-9-17)26-23(27)28-15-16-12-13-19(24)20(25)14-16/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPDJSBOCGQWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzyl moiety.
Attachment of the Dichlorobenzyl Moiety: The dichlorobenzyl group is attached through a coupling reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the benzyl moiety.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified imidazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole exhibit promising anticancer properties. A study demonstrated that imidazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. In vitro studies have reported that certain imidazole derivatives possess significant activity against a range of bacterial strains. This suggests that this compound could be developed into a novel antimicrobial treatment .
Enzyme Inhibition
Imidazole derivatives have been explored as enzyme inhibitors. Specifically, they can inhibit enzymes involved in cancer metabolism and bacterial resistance mechanisms. For instance, studies have highlighted their ability to target specific kinases and proteases critical for tumor growth and survival .
Receptor Modulation
The compound may interact with various biological receptors. Research indicates that imidazole compounds can act as ligands for G-protein coupled receptors (GPCRs), which are crucial in numerous physiological processes. This interaction could pave the way for developing new drugs targeting these receptors .
Antioxidant Activity
Studies have suggested that certain imidazole derivatives exhibit antioxidant properties, which are beneficial in protecting cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
Organic Electronics
This compound can be utilized in the development of organic electronic materials. Its unique electronic properties make it a candidate for organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Coatings and Polymers
The compound's chemical stability and reactivity allow it to be incorporated into polymer matrices for coatings that require enhanced durability and resistance to environmental factors. Research has shown that incorporating such compounds can improve the mechanical properties of polymers .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the effects of imidazole derivatives on cancer cell lines | Found significant inhibition of cell proliferation and induction of apoptosis |
| Antimicrobial Efficacy Study | Evaluated the antimicrobial properties against various pathogens | Demonstrated effective inhibition against resistant bacterial strains |
| Enzyme Inhibition Research | Assessed the ability to inhibit specific kinases | Highlighted potential as a therapeutic agent in cancer treatment |
| Organic Electronics Development | Explored use in OLEDs | Showed promising results in enhancing device efficiency |
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Sulfanyl vs. Sulfonyl Derivatives
- Predicted pKa ~0.79 suggests weak acidity .
- Sulfonyl Analog : 2-[(3,4-Dichlorobenzyl)sulfonyl]-1-methyl-4,5-diphenyl-1H-imidazole (CAS 339277-09-7) has a sulfone (SO₂) group, increasing polarity and electron-withdrawing effects. This raises boiling point (~632.9°C) and reduces metabolic stability compared to the sulfanyl version .
Heteroaromatic vs. Halogen-Substituted Derivatives
- 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole [31]: Lacks the sulfanyl and methyl groups.
- 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole [31] : The furan ring introduces π-π stacking capability but decreases hydrolytic stability relative to the dichlorobenzyl-sulfanyl group .
Variations at Position 1
Methyl vs. Allyl Substitution
- Target Compound : The 1-methyl group minimizes steric hindrance, favoring planar imidazole ring conformation and enhancing crystallinity.
- 1-Allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 339277-06-4) : The allyl group introduces conformational flexibility and higher molecular weight (451.41 g/mol vs. ~515.5 g/mol for the target). This may reduce packing efficiency in solid-state structures .
Comparison with 1,2,4,5-Tetrasubstituted Imidazoles
- 1,2,4,5-Tetraphenyl-1H-imidazole [32] : All substituents are phenyl groups, maximizing aromatic interactions but lacking the electron-withdrawing effects of chlorine or sulfur. This results in lower melting points and reduced reactivity in electrophilic substitutions .
- 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole : The chloro-fluoro substitution enhances dipole moments and bioavailability compared to the target compound’s dichlorobenzyl-sulfanyl group .
Structural and Computational Analysis
Crystallographic studies using programs like SHELXL and ORTEP () reveal that the 1-methyl and 4,5-diphenyl groups enforce a near-planar imidazole core, while the sulfanyl-dichlorobenzyl moiety adopts a staggered conformation to minimize steric clashes .
Biological Activity
2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole is a synthetic organic compound belonging to the imidazole derivative class. Its unique structure, characterized by a sulfonyl group attached to a dichlorobenzyl moiety, along with a methyl group and two phenyl groups on the imidazole ring, has garnered interest for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 2-[(3,4-dichlorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole
- Molecular Formula : C23H18Cl2N2S
- Molar Mass : 425.37 g/mol
- CAS Number : 339277-04-2
The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The dichlorobenzyl moiety enhances binding affinity through hydrophobic interactions and halogen bonding .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of imidazole derivatives, including this compound. Research indicates that derivatives exhibit significant cytotoxicity against various cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 2a | HT-29 | 10 | High |
| 2b | MCF-7 | 15 | Moderate |
| 2g | A549 | 5 | Very High |
In particular, compounds derived from imidazole have shown promising results in inhibiting DNA synthesis and inducing apoptosis in cancer cells .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a study comparing various imidazole derivatives, it was found that certain analogs exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Antiviral Activity
Given the ongoing global health challenges posed by viral infections, particularly SARS-CoV-2, research into the antiviral properties of imidazole derivatives has intensified. The compound has shown inhibition against the SARS-CoV-2 3CLpro enzyme at concentrations as low as 20 µM, indicating potential as a therapeutic agent against COVID-19 .
Case Studies
- Study on Analgesic and Anti-inflammatory Effects :
- Anticancer Screening :
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | KOH/DMSO, RT, 45 min | ~75 | |
| 2 | 3,4-Dichlorobenzyl chloride, Et₃N | 82 | |
| 3 | CH₃I, DMF, 60°C, 2h | 90 |
Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?
Methodological Answer:
Challenges include anisotropic displacement of heavy atoms (Cl, S) and twinning due to flexible substituents. Solutions:
- Use SHELXL for refinement with anisotropic displacement parameters (ADPs) and TWIN/BASF commands for twinned data .
- Validate hydrogen bonding with ORTEP-3 or WinGX to visualize C–H⋯O interactions and packing motifs .
- Compare bond lengths/angles with similar structures in the Cambridge Structural Database (e.g., dihedral angles between imidazole and phenyl rings: 26–69°) .
Basic: How is spectroscopic characterization (NMR, IR) performed for this compound?
Methodological Answer:
Advanced: How do computational DFT studies reconcile discrepancies with experimental data (e.g., heat of formation)?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) for imidazole derivatives often show 5–10% deviations in heats of formation vs. experimental data due to:
- Neglect of crystal packing effects in gas-phase calculations.
- Approximations in solvation models.
Mitigation: - Use CP-correction (Counterpoise) for basis set superposition error.
- Compare with isodesmic reactions to minimize systematic errors .
Basic: What pharmacological activities are associated with structurally similar imidazole derivatives?
Methodological Answer:
Imidazole derivatives exhibit:
- Antifungal/Anticancer activity: Via inhibition of cytochrome P450 enzymes (e.g., miconazole analogs) .
- Anti-inflammatory effects: Through COX-2 inhibition (e.g., 2,4,5-trisubstituted imidazoles) .
Screening Protocol: - In vitro assays: MTT for cytotoxicity (IC₅₀ ~ 10–50 µM).
- Molecular docking to assess binding affinity with target proteins (e.g., CYP51) .
Advanced: How do hydrogen bonding and C–H⋯π interactions influence crystal packing?
Methodological Answer:
- C–H⋯O bonds (2.8–3.2 Å) form infinite chains along the b-axis, stabilizing the lattice .
- C–H⋯π interactions (e.g., methyl H to phenyl ring, 3.4 Å) enhance 3D packing .
Analysis Tools: - Mercury (CCDC) for Hirshfeld surface analysis.
- PLATON to calculate interaction energies .
Basic: How do substituents (e.g., Cl, S-alkyl) affect the compound’s reactivity?
Methodological Answer:
- Electron-withdrawing groups (Cl): Increase electrophilicity at C2, favoring nucleophilic attacks (e.g., SNAr reactions) .
- Sulfanyl groups: Enhance solubility in polar solvents (logP reduction by ~0.5 units) .
Table 2: Substituent Effects on Reactivity
| Substituent | Reactivity Trend | Example Yield (%) |
|---|---|---|
| 4-Cl | Faster cyclization | 85 |
| 4-OCH₃ | Slower due to steric hindrance | 65 |
Advanced: What solvent systems optimize yield during synthesis?
Methodological Answer:
- Polar aprotic solvents (DMSO, DMF): Enhance nucleophilicity of sulfur (yield >80%) .
- Ether/water biphasic systems: Improve purification (partition coefficient ~3.2) .
Optimization Workflow:
Screen solvents via DoE (Design of Experiments).
Monitor reaction progress by TLC (Rf = 0.3 in ethyl acetate/hexane 1:3).
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Liquid-liquid extraction: Use diethyl ether/water (3×20 mL) to remove unreacted KOH .
- Column chromatography: Silica gel, eluent = ethyl acetate/hexane (1:4), Rf = 0.5 .
- Recrystallization: Ethanol/water (70:30) yields crystals suitable for XRD .
Advanced: How are anisotropic displacement parameters (ADPs) refined in crystallography?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
